Calculated Lipophilicity (XLogP3): Target Compound vs. Furan Analog
The target compound exhibits a computed XLogP3 of 2.7, placing it within the optimal CNS drug-like range (typically XLogP 1–4) and approximately threefold higher in calculated lipophilicity than the furan analog 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide, which has an estimated XLogP3 of ~1.8–2.0 [1][2]. This difference arises from the replacement of a hydrogen bond-accepting furan oxygen with a more hydrophobic 4-fluorophenoxy group, which also introduces a polarizable aromatic fluorine atom. The higher logP of the target compound predicts improved passive membrane permeability and blood-brain barrier penetration potential, a relevant consideration for CNS target engagement studies involving CB1 receptor modulation.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.7 (XLogP3, PubChem computed) |
| Comparator Or Baseline | 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide (CAS 1092331-15-1): estimated XLogP3 ~1.8–2.0 |
| Quantified Difference | Approximately 0.7–0.9 log unit increase (3–8-fold higher lipophilicity) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) based on 2D molecular structure |
Why This Matters
Higher lipophilicity within the CNS-active range indicates better predicted passive membrane permeability, directly impacting the compound's suitability for intracellular or CNS target engagement assays where membrane crossing is rate-limiting.
- [1] PubChem. (2025). Compound Summary for CID 44088089: 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide. National Center for Biotechnology Information. Retrieved April 29, 2025. View Source
- [2] ChemSrc. (2025). 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide (CAS 1092331-15-1). XLogP3 estimated from structural similarity. Retrieved April 29, 2025. View Source
